![molecular formula C20H16ClN3O B2495738 3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine CAS No. 339102-09-9](/img/structure/B2495738.png)
3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine
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Overview
Description
3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as Cmpd-A and has been found to exhibit promising pharmacological properties that make it a potential candidate for drug development. In
Scientific Research Applications
- Dual Orexin Receptor Antagonist (DORA) : 3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine has been investigated as a dual orexin receptor antagonist (DORA). DORAs modulate the orexin system, which plays a crucial role in sleep regulation. One notable compound derived from this structure is MK-4305 , currently in phase III clinical trials for treating primary insomnia .
Medicinal Chemistry and Drug Development
Mechanism of Action
Target of Action
A similar compound, a potent dual orexin receptor antagonist, has been tested in phase iii clinical trials for the treatment of primary insomnia .
Mode of Action
Based on the structural similarity to the aforementioned orexin receptor antagonist, it can be hypothesized that this compound might interact with its targets in a similar manner .
Result of Action
Based on the structural similarity to the aforementioned orexin receptor antagonist, it can be hypothesized that this compound might have similar effects .
properties
IUPAC Name |
3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-13-4-6-14(7-5-13)12-23-19-16(3-2-10-22-19)20-24-17-11-15(21)8-9-18(17)25-20/h2-11H,12H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSHEINBZPHZIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=C(C=CC=N2)C3=NC4=C(O3)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-chloro-1,3-benzoxazol-2-yl)-N-[(4-methylphenyl)methyl]pyridin-2-amine |
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